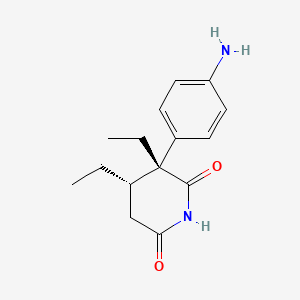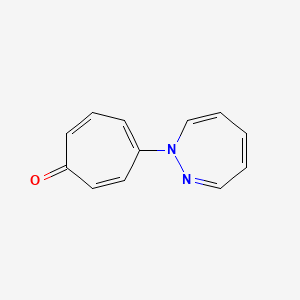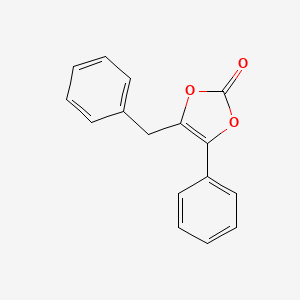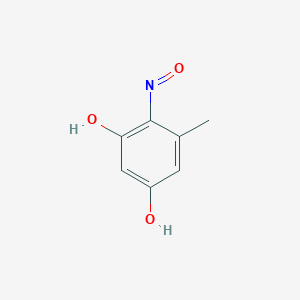
2-Methyl-3,4-diphenylcyclopent-3-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3,4-diphenylcyclopent-3-en-1-one is an organic compound that belongs to the class of cyclopentenones. This compound is characterized by a cyclopentene ring substituted with two phenyl groups and a methyl group. It is of interest in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3,4-diphenylcyclopent-3-en-1-one can be achieved through various methods. One common method involves the Nazarov cyclization, which is a well-known reaction for the formation of cyclopentenones. In this process, a dienone precursor is subjected to acidic conditions, leading to the cyclization and formation of the desired product . The reaction typically requires a catalyst and is carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3,4-diphenylcyclopent-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopentenone to cyclopentanol derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of brominated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-3,4-diphenylcyclopent-3-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-Methyl-3,4-diphenylcyclopent-3-en-1-one involves its interaction with various molecular targets. The compound can undergo enolization and protonation steps, leading to the migration of double bonds and formation of reactive intermediates . These intermediates can interact with biological molecules, leading to various effects.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethyl-2-cyclopenten-1-one: Similar structure but with two methyl groups instead of phenyl groups.
2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one: Similar structure with an additional methyl group.
3-Methyl-2-pentylcyclopent-2-en-1-one: Similar structure with a pentyl group instead of phenyl groups.
Uniqueness
2-Methyl-3,4-diphenylcyclopent-3-en-1-one is unique due to the presence of both phenyl and methyl groups on the cyclopentene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
| 113201-32-4 | |
Fórmula molecular |
C18H16O |
Peso molecular |
248.3 g/mol |
Nombre IUPAC |
2-methyl-3,4-diphenylcyclopent-3-en-1-one |
InChI |
InChI=1S/C18H16O/c1-13-17(19)12-16(14-8-4-2-5-9-14)18(13)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3 |
Clave InChI |
HYXVCIJLKFRNQC-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)CC(=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B14310295.png)


![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-3-ol](/img/structure/B14310320.png)



![4-[Bis[(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl]methylsulfanyl]-2-tert-butyl-5-methylphenol](/img/structure/B14310379.png)
